molecular formula C14H13N3O5S B5163205 N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5163205
M. Wt: 335.34 g/mol
InChI Key: LETYOJPMYHMQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as NPGS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme FAAH (fatty acid amide hydrolase), which plays a crucial role in the metabolism of endocannabinoids. NPGS has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and its role in various diseases.

Mechanism of Action

N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits FAAH by binding to its active site, thereby preventing the breakdown of endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce a range of effects on the body. The mechanism of action of this compound has been well-studied and is well-understood.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood, and have neuroprotective effects. It has also been shown to have potential therapeutic applications in various diseases, including cancer, epilepsy, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages as a tool for studying the endocannabinoid system. It is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the effects of endocannabinoids. It is also relatively easy to synthesize and has a long shelf-life. However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects on other enzymes and receptors are not well-understood.

Future Directions

There are several future directions for research on N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more selective inhibitors of FAAH, which could have fewer side effects and be more effective at targeting specific diseases. Another area of interest is the study of the effects of this compound on other enzymes and receptors, which could have implications for its use in various diseases. Finally, the development of new methods for synthesizing this compound could lead to more efficient and cost-effective production of this valuable tool for scientific research.
Conclusion
This compound is a valuable tool for studying the endocannabinoid system and its role in various diseases. It is a potent inhibitor of FAAH and has a range of biochemical and physiological effects. While there are some limitations to its use, it has several advantages as a tool for scientific research. Future research on this compound could lead to the development of new therapies for various diseases and a better understanding of the endocannabinoid system.

Synthesis Methods

The synthesis of N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 4-nitroaniline with phenylsulfonyl chloride to form N-(4-nitrophenyl)phenylsulfonamide. This compound is then reacted with glycine to form this compound. The synthesis method has been well-established and is commonly used in laboratories.

Scientific Research Applications

N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to be a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have a range of effects on the body.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c15-14(18)10-16(11-6-8-12(9-7-11)17(19)20)23(21,22)13-4-2-1-3-5-13/h1-9H,10H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETYOJPMYHMQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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